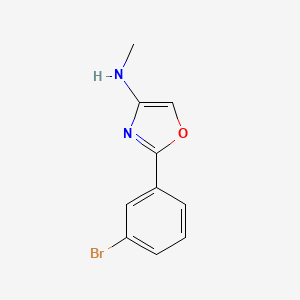

2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine

Beschreibung

BenchChem offers high-quality 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

885273-09-6 |

|---|---|

Molekularformel |

C10H9BrN2O |

Molekulargewicht |

253.09 g/mol |

IUPAC-Name |

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine |

InChI |

InChI=1S/C10H9BrN2O/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7/h2-6,12H,1H3 |

InChI-Schlüssel |

OSZSVBAJLKEKFI-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=COC(=N1)C2=CC(=CC=C2)Br |

Herkunft des Produkts |

United States |

2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine chemical structure and molecular weight

Comprehensive Technical Guide: 2-(3-Bromophenyl)oxazol-4-yl)methanamine – Structural Properties, Analytical Workflows, and Synthetic Utility

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse and metabolically stable chemical libraries relies heavily on bifunctional building blocks. 2-(3-Bromophenyl)oxazol-4-yl)methanamine (CAS: 885273-09-6) is a highly versatile scaffold that bridges the gap between structural rigidity and synthetic tractability. Featuring a bioisosteric oxazole core, an aryl bromide handle for transition-metal-catalyzed cross-coupling, and a primary amine for rapid derivatization, this compound serves as a critical node in the development of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

Molecular Architecture and Physiochemical Properties

The structural logic of this compound is rooted in its dual-reactivity profile. The 1,3-oxazole ring functions as an excellent bioisostere for amides and esters, often improving the metabolic stability and hydrogen-bond acceptor properties of the resulting pharmacophore [1]. The meta-bromo substitution on the phenyl ring minimizes steric hindrance during bulky palladium-catalyzed cross-couplings, while the methylamine group at the C4 position of the oxazole provides a highly nucleophilic primary amine handle.

Table 1: Quantitative Physiochemical and Structural Data

| Property | Value |

| Chemical Name | (2-(3-Bromophenyl)oxazol-4-yl)methanamine |

| CAS Number (Free Base) | 885273-09-6 [2] |

| CAS Number (HCl Salt) | 1187933-53-4 [3] |

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.10 g/mol (Free Base) / 289.56 g/mol (HCl Salt) |

| Monoisotopic Mass | 251.9898 Da |

| SMILES | NCc1coc(-c2cc(Br)ccc2)n1 |

| H-Bond Donors / Acceptors | 1 / 3 |

Structural Elucidation and Analytical Workflows

Rigorous analytical validation is required before deploying this building block in library synthesis. The primary amine makes the compound highly amenable to positive-ion electrospray ionization (ESI+), while the presence of the bromine atom provides a distinct isotopic signature that serves as an internal self-validation tool during mass spectrometry.

Protocol 1: LC-MS (ESI+) Validation System

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H2O/MeCN (50:50) containing 0.1% Formic Acid.

-

Causality: Formic acid ensures complete protonation of the primary amine, maximizing the [M+H]+ signal and preventing peak tailing.

-

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% MeCN in H2O (both containing 0.1% FA) over 3 minutes.

-

Mass Detection: Scan in ESI+ mode (m/z 100-800).

-

Self-Validating Output: The spectrum must display a 1:1 doublet at m/z 253.0 ([M(79Br)+H]+) and m/z 255.0 ([M(81Br)+H]+). The absence of this doublet definitively indicates unwanted debromination or sample degradation.

Protocol 2: NMR Structural Integrity

-

Solvent Selection: Dissolve 5-10 mg in 0.6 mL DMSO-d6.

-

Causality: DMSO-d6 is preferred over CDCl3 if the HCl salt (CAS 1187933-53-4) is utilized, as it ensures complete solubility and prevents line broadening of the amine protons caused by rapid exchange.

-

-

Key Resonance Markers: The diagnostic oxazole C5 proton will appear as a sharp singlet around ~8.0–8.2 ppm. The methylene protons (CH2-NH2) will appear as a singlet or broad doublet near ~3.8 ppm.

Analytical validation workflow ensuring structural integrity and purity.

Synthetic Pathways and Derivatization

The true value of this scaffold lies in orthogonal functionalization. The primary amine can be reacted under mild conditions without affecting the aryl bromide, and vice versa.

Protocol 3: Orthogonal Amide Coupling (Self-Validating)

-

Activation: In a dried vial, combine 1.1 eq of the desired carboxylic acid with 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir for 10 minutes.

-

Causality: HATU rapidly forms an active HOAt ester. The pre-activation step prevents unreacted coupling reagent from capping the primary amine of our scaffold via guanidinylation.

-

-

Coupling: Add 1.0 eq of 2-(3-Bromophenyl)oxazol-4-yl)methanamine (free base). Stir at room temperature for 2 hours.

-

Validation: Monitor by LC-MS. The reaction is self-validating when the diagnostic 253/255 m/z doublet is entirely consumed, replaced by the [M+H]+ of the product (which will also retain the 1:1 bromine isotopic signature).

-

Workup: Quench with saturated NaHCO3, extract with EtOAc, wash with brine, and dry over Na2SO4.

Protocol 4: Suzuki-Miyaura Cross-Coupling Once the amine is protected (or converted to an amide), the aryl bromide is primed for C-C bond formation [4].

-

Setup: Combine the bromophenyl-oxazole derivative (1.0 eq), an arylboronic acid (1.5 eq), and K2CO3 (3.0 eq) in 1,4-Dioxane/H2O (4:1).

-

Catalysis: Add 0.05 eq of Pd(dppf)Cl2.

-

Causality: The bidentate dppf ligand suppresses reductive elimination side-reactions and efficiently handles sterically demanding meta-substituted aryl bromides, ensuring high turnover numbers.

-

-

Reaction: Degas with N2 for 5 minutes, then heat at 90°C for 4 hours.

Bifunctional derivatization pathways for the oxazole scaffold.

Application in Medicinal Chemistry

Oxazole-containing compounds exhibit profound biological activities, often utilized to lock a molecule into a specific bioactive conformation. By utilizing 2-(3-Bromophenyl)oxazol-4-yl)methanamine, researchers can systematically probe the structure-activity relationship (SAR) of a binding pocket. The meta-bromo vector directs subsequent cross-coupled substituents into adjacent sub-pockets, a strategy frequently employed in the optimization of ATP-competitive kinase inhibitors and allosteric modulators.

References

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine

Preamble: Navigating the Uncharted Territory of a Novel Oxazole Derivative

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities. These activities span a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, and anticancer effects. The subject of this guide, 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine, is a novel entity within this class. As of the current date, its specific molecular targets and mechanism of action remain uncharacterized in publicly available literature.

This document, therefore, deviates from a conventional whitepaper that would describe a known mechanism. Instead, it serves as a strategic and methodological guide for researchers and drug development professionals. It outlines a systematic, in vitro approach to comprehensively determine the mechanism of action of this compound, from broad phenotypic screening to specific target validation. The experimental choices detailed herein are grounded in the established pharmacology of related oxazole-containing molecules and are designed to create a self-validating cascade of inquiry.

Part 1: The Initial Step - Broad Spectrum Phenotypic Screening

The primary directive for an uncharacterized compound is to ascertain if it possesses any biological activity and, if so, in what context. A broad phenotypic screen is the most efficient method to answer this fundamental question. Given the known activities of many oxazole derivatives, initial screening should focus on cytotoxicity and antimicrobial effects.

Tier 1 Experimental Workflow: A Dual-Pronged Approach

The initial phase of investigation should be a two-pronged screening strategy to maximize the potential for identifying a biological effect.

Caption: Tier 1 experimental workflow for initial biological characterization.

Protocol: Cell Viability Assessment via MTT Assay

This protocol describes a standard method for assessing the cytotoxic effects of the compound on a panel of human cancer cell lines.

Objective: To determine the concentration-dependent cytotoxic effect of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a serial dilution of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Unmasking the Target - Mechanism of Action Exploration

Assuming a positive result from the cytotoxicity screen, the subsequent phase of the investigation will focus on identifying the molecular target and elucidating the mechanism of action. Many oxazole-containing anticancer agents function as kinase inhibitors or by disrupting microtubule dynamics. Therefore, these are logical starting points for Tier 2 investigation.

Tier 2 Decision-Making Workflow

The results from the initial cell-based assays will guide the selection of more specific biochemical and cellular assays.

Caption: Tier 2 workflow for identifying the target class of the compound.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Target Validation and Pathway Elucidation

Upon identification of a putative target class (e.g., a specific kinase family), the final tier of in vitro investigation aims to validate this target and map its downstream signaling consequences.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase

Should the compound be identified as a kinase inhibitor, a plausible mechanism would be the inhibition of a key pro-survival signaling pathway, such as the PI3K/Akt pathway.

Caption: Hypothetical signaling pathway inhibited by the test compound.

Protocol: Western Blot Analysis of Protein Phosphorylation

Objective: To determine if the compound inhibits the phosphorylation of a target kinase and its downstream substrates in a cellular context.

Materials:

-

Cancer cell line of interest

-

Test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the compound for a specified time. Wash with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Detect the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Data Presentation

All quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Example Cytotoxicity Data (IC50 in µM)

| Cell Line | 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine | Doxorubicin (Control) |

| MCF-7 | 5.2 | 0.8 |

| A549 | 12.8 | 1.5 |

| HCT116 | 7.1 | 0.9 |

Table 2: Example Kinase Inhibition Data (IC50 in nM)

| Kinase | 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine | Staurosporine (Control) |

| Akt1 | 150 | 10 |

| MEK1 | >10,000 | 25 |

| CDK2 | >10,000 | 15 |

Conclusion and Forward Outlook

This guide provides a comprehensive and logical framework for the initial in vitro characterization of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine. By progressing through these tiered experimental approaches, researchers can systematically move from a compound of unknown activity to one with a well-defined mechanism of action. The insights gained from these studies will be crucial for any further preclinical and clinical development of this promising oxazole derivative.

References

-

Singh, P., et al. (2017). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Research, 8(2), 115-139. [Link]

-

Tomi, I. H. R., et al. (2015). Synthesis and biological evaluation of new oxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1254-1260. [Link]

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Hazard Analysis

While a dedicated SDS for 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine is not currently available, an understanding of its constituent chemical moieties—a bromophenyl group and a substituted oxazole ring—allows for a predictive hazard assessment. Structurally related compounds, such as 2-(3-bromo-phenyl)-oxazole, provide a foundational understanding of the potential risks.[1]

Predicted Hazard Profile:

Based on the analysis of similar structures, 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine is anticipated to exhibit the following hazards:

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

It is imperative to handle this compound with the assumption that it possesses these hazards until empirical data becomes available.

Chemical and Physical Properties (Predicted):

A precise determination of the physicochemical properties of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine requires experimental analysis. However, data from analogous compounds can provide estimations.

| Property | Predicted Value/Information | Source (Analogous Compounds) |

| Molecular Formula | C10H9BrN2O | - |

| Molecular Weight | 253.10 g/mol | - |

| Appearance | Solid (predicted) | General observation for similar small molecules |

| Solubility | Likely soluble in organic solvents | General knowledge of organic compounds |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls:

All manipulations of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[1] An emergency eyewash station and safety shower must be readily accessible.[6]

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment.

Figure 1. Personal Protective Equipment (PPE) Selection Workflow. This diagram outlines the decision-making process for selecting appropriate PPE based on the potential for dust and splash generation when handling 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine.

A detailed breakdown of required PPE includes:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[2][6] Gloves must be inspected prior to use and disposed of properly after handling the compound.[7]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent ignition sources.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents.[3][6][8]

-

Store apart from foodstuff containers.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][2]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Leak Procedures:

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Use personal protective equipment.[6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

-

Methods for Cleaning Up: Collect spillage with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[2][8]

Figure 2. Emergency Response Workflow. This flowchart illustrates the critical steps to be taken in the event of a spill or exposure involving 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine.

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1]

Conclusion

The safe handling of novel chemical entities like 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine is foundational to successful research and development. While a specific SDS is not yet available, a proactive and informed approach based on the known hazards of structurally similar compounds provides a robust framework for minimizing risk. By adhering to the guidelines outlined in this document, researchers can confidently and safely explore the potential of this and other new chemical entities.

References

-

NextSDS. 2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE - Chemical Substance Information. [Link]

-

NextSDS. C-[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE - Chemical Substance Information. [Link]

-

ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

-

MDPI. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. [Link]

-

NextSDS. 2-(3-bromophenyl)-4-methyl-1,3-oxazole — Chemical Substance Information. [Link]

-

PubChem. p-Bromophenethylamine. [Link]

-

ACS Publications. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. [Link]

-

Journal of Pharmaceutical Research International. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

NextSDS. C-[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE HYDROCHLORIDE - Chemical Substance Information. [Link]

-

PMC. A comprehensive review on biological activities of oxazole derivatives. [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

PMC. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.ie [fishersci.ie]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. nextsds.com [nextsds.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]

Preliminary screening of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine in drug discovery

Preliminary Screening of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine in Drug Discovery: A Fragment-Based Paradigm

Executive Summary

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient methodology for exploring chemical space. Rather than screening massive, complex molecules, FBDD relies on identifying low-molecular-weight, low-affinity binders ("fragments") and structurally optimizing them into potent lead compounds. This technical guide explores the preliminary screening and mechanistic utility of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine , a highly privileged structural fragment. By deconstructing its pharmacophore and outlining a self-validating biophysical screening cascade, this whitepaper provides a comprehensive framework for deploying this molecule in early-stage hit-to-lead campaigns.

Structural Rationale & Pharmacophore Deconstruction

The selection of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine for a fragment library is not arbitrary; it is driven by the specific, independent utility of its three core structural motifs. As an Application Scientist, understanding the causality behind these chemical features is critical for downstream optimization.

-

The 1,3-Oxazole Core (The Scaffold): The oxazole ring is a highly stable, planar heteroaromatic system frequently employed as a bioisostere for amide bonds and peptides[1]. Unlike traditional amides, oxazoles resist enzymatic hydrolysis in vivo while maintaining the necessary dipole moment and hydrogen-bond acceptor properties (via the nitrogen atom) required to interact with target proteins, such as kinase hinge regions[2].

-

The 3-Bromophenyl Moiety (The Vector): The bromine atom serves a dual purpose. Biologically, it acts as a lipophilic anchor that can occupy deep hydrophobic pockets and participate in highly directional halogen bonding with backbone carbonyls. Chemically, it acts as a critical synthetic handle. The aryl bromide allows for rapid, late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) during the hit-to-lead optimization phase[3].

-

The Methylamine Group (The Anchor): The primary amine provides a basic center ( pKa≈9.5 ), which is typically protonated at physiological pH. This enables the formation of strong salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target binding site. Furthermore, it facilitates the formulation of the compound as a hydrochloride salt, significantly enhancing aqueous solubility—a mandatory requirement for the high-concentration assays used in FBDD[4].

Caption: Pharmacophore interaction map of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine within a target pocket.

The Primary Screening Cascade

Because fragments have low molecular weights, their initial binding affinities are typically weak ( KD in the high μM to mM range)[4]. Traditional functional enzymatic assays often yield false negatives at these affinities. Therefore, a self-validating biophysical screening cascade is required to separate true binders from non-specific aggregators.

Protocol 1: Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) is utilized as the primary high-throughput screen. It detects ligand-induced thermal stabilization of the target protein without relying on enzymatic activity.

-

Step 1 (Preparation): Dilute the purified target protein to a final concentration of 2 μM in an optimized assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

-

Step 2 (Dye Addition): Add SYPRO Orange dye to the protein solution to achieve a final concentration of 5X.

-

Step 3 (Compound Dispensing): Dispense 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine (from a 100 mM DMSO stock) into a 384-well PCR plate to achieve a final screening concentration of 1 mM. Critical Control: Ensure the final DMSO concentration is normalized to exactly 2% (v/v) across all wells to prevent solvent-induced protein denaturation.

-

Step 4 (Incubation): Add 20 μL of the protein-dye mixture to the compound wells. Centrifuge the plate at 1000 x g for 1 minute to eliminate bubbles, then incubate at room temperature for 15 minutes to allow system equilibration.

-

Step 5 (Thermal Melt): Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR system.

-

Step 6 (Analysis): Calculate the melting temperature ( Tm ) from the first derivative of the fluorescence emission curve. A positive primary hit is defined as a thermal shift ( ΔTm ) ≥1.5∘C relative to the DMSO-only control.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

To validate the DSF hit, SPR is employed as an orthogonal assay. SPR provides real-time binding kinetics ( kon , koff ) and affinity ( KD ), effectively ruling out false positives caused by compound aggregation.

-

Step 1 (Immobilization): Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 Response Units (RU). Leave one flow cell blank to serve as the reference channel.

-

Step 2 (Analyte Preparation): Prepare a 2-fold dilution series of the fragment (ranging from 15.6 μM to 2000 μM ) in running buffer (e.g., PBS-P+ supplemented with 2% DMSO).

-

Step 3 (Solvent Correction): Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes caused by slight solvent mismatches.

-

Step 4 (Injection): Inject the fragment dilutions over the active and reference flow cells at a flow rate of 30 μL/min . Utilize a 60-second association phase followed by a 120-second dissociation phase.

-

Step 5 (Data Fitting): Subtract the reference channel and solvent correction data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ).

Caption: The self-validating FBDD screening cascade from library generation to lead optimization.

Hit-to-Lead Optimization: Chemical Tractability

Once the fragment is validated biophysically and structurally (via X-ray crystallography), the 3-bromophenyl group is exploited to "grow" the molecule into adjacent sub-pockets of the target protein. The aryl bromide is an ideal substrate for palladium-catalyzed C-C bond formation[3].

Protocol 3: Suzuki-Miyaura Cross-Coupling for Fragment Growing

-

Step 1 (Reaction Setup): In a microwave-safe vial, combine 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine (1.0 equiv), a selected arylboronic acid designed to target an adjacent pocket (1.5 equiv), and the palladium catalyst Pd(dppf)Cl2 (0.05 equiv).

-

Step 2 (Solvent & Base): Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). Degassing is critical to prevent catalyst oxidation.

-

Step 3 (Coupling): Seal the vial and heat under microwave irradiation at 110°C for 20 minutes.

-

Step 4 (Workup): Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via preparative HPLC to yield the optimized lead-like derivative.

Quantitative Data Presentation

To ensure the fragment is suitable for screening, it must strictly adhere to Astex's "Rule of 3" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3). Table 1 confirms the compliance of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine.

Table 1: Physicochemical Properties (Rule of 3 Compliance)

| Parameter | Value | Rule of 3 Threshold | Status |

| Molecular Weight (Base) | 253.10 g/mol | ≤ 300 g/mol | Pass |

| cLogP | 2.14 | ≤ 3.0 | Pass |

| H-Bond Donors (HBD) | 2 (from NH2 ) | ≤ 3 | Pass |

| H-Bond Acceptors (HBA) | 3 (N, O, N) | ≤ 3 | Pass |

| Rotatable Bonds | 3 | ≤ 3 | Pass |

Table 2 illustrates representative mock screening data for this fragment against a standard kinase target, demonstrating the expected readout profile from the biophysical cascade.

Table 2: Representative Primary Screening Readouts

| Assay Type | Parameter Measured | Result | Interpretation |

| DSF | Thermal Shift ( ΔTm ) | + 2.8 °C | Significant ligand-induced stabilization. |

| SPR | Affinity ( KD ) | 145 μM | Weak but specific binding, typical for fragments. |

| SPR | Kinetics ( kon/koff ) | Fast on / Fast off | Square-wave sensorgram; confirms non-aggregation. |

| Calculated | Ligand Efficiency (LE) | 0.38 kcal/mol/HA | Highly efficient binder; excellent starting point. |

References

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed - NIH. URL:[Link]

-

Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. RSC Publishing. URL:[Link]

-

Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments. ACS Publications. URL:[Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Preparation and Handling of 2-(3-Bromophenyl)oxazol-4-yl-methanamine Stock Solutions for Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note & Protocol

Introduction & Scientific Context

The compound 2-(3-Bromophenyl)oxazol-4-yl-methanamine is a highly specific building block and bioactive small molecule 1[1]. Often supplied as a hydrochloride salt, its incorporation into in vitro cell culture models requires 2[2]. Improper solubilization or handling can lead to compound precipitation, altered effective concentrations, and artifactual cytotoxicity, severely compromising experimental integrity. This application note provides a self-validating, step-by-step protocol for preparing, storing, and applying this compound in cell culture.

Physicochemical Properties

Understanding the physicochemical baseline of the compound is the first step in ensuring accurate molarity calculations and predicting solubility behavior.

| Property | Value |

| Compound Name | (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride |

| CAS Number | 1187933-53-4 |

| Molecular Weight (HCl Salt) | 289.55 g/mol |

| Molecular Weight (Free Base) | 253.10 g/mol |

| Chemical Formula | C10H10BrClN2O (HCl salt) |

| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

Note: Always verify the specific salt form (free base vs. hydrochloride) provided by your vendor, as this alters the molecular weight and subsequent mass-to-volume calculations[1].

Mechanistic Insights: The "Why" Behind the Protocol

To ensure scientific integrity, every step of this protocol is grounded in chemical and biological causality:

-

Solvent Selection (Anhydrous DMSO): Small molecule amines and oxazole derivatives are prone to degradation or hydrolysis if exposed to ambient moisture. Anhydrous DMSO prevents water ingress during the initial dissolution phase, ensuring the compound remains in its fully solvated, stable state.

-

Mitigating DMSO Toxicity: DMSO is inherently cytotoxic and can induce unintended cellular differentiation, apoptosis, or membrane permeabilization. To prevent solvent-induced artifacts, the final DMSO concentration in the cell culture medium must be3[3].

-

The Aliquoting Strategy: Repeated freeze-thaw cycles cause localized concentration gradients. As the solvent freezes, the solute can be excluded from the ice lattice, leading to irreversible micro-precipitation. Single-use aliquots eliminate this variable.

Experimental Workflow Visualization

Workflow for preparing 2-(3-Bromophenyl)oxazol-4-yl-methanamine cell culture stock solutions.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Master Stock Preparation (10 mM)

-

Equilibration: Allow the lyophilized powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the cold powder, which can degrade the compound.

-

Weighing: Accurately weigh the desired mass using a microbalance (e.g., 2.90 mg of the HCl salt).

-

Dissolution: Add the calculated volume of Anhydrous DMSO (e.g., 1.0 mL for a 10 mM stock) directly to the vial.

-

Homogenization: Vortex for 30–60 seconds. If the compound does not fully dissolve, sonicate in a water bath at RT for 5 minutes.

-

Self-Validation Check (Visual): Hold the vial against a light source. The solution must be completely transparent. If cloudiness or particulates persist, warm the solution to 37°C for 10 minutes. If particulates remain, the compound has exceeded its maximum solubility in DMSO, and more solvent must be added.

Phase 2: Aliquoting and Storage

-

Dispensing: Transfer 20 µL to 50 µL volumes into sterile, low-bind microcentrifuge tubes. Causality: Low-bind tubes prevent the hydrophobic small molecule from adhering to the plastic walls, ensuring accurate downstream dosing.

Phase 3: Working Solution & Media Dilution

-

Thawing: Thaw a single aliquot at RT or in a 37°C water bath just prior to use. Vortex immediately upon thawing to ensure homogeneity.

-

Intermediate Dilution: Perform serial dilutions in DMSO to create a 1000X working stock for your target assay concentration.

-

Media Spiking: Add 1 µL of the 1000X working stock per 1 mL of pre-warmed (37°C) complete cell culture media. Causality: Adding DMSO stocks to cold media causes rapid thermal shock and localized precipitation of the hydrophobic compound.

-

Self-Validation Check (Microscopic): Before adding the spiked media to cells, observe a sample under an inverted phase-contrast microscope. The presence of micro-crystals indicates that the compound has exceeded its kinetic solubility in the aqueous media.

Quantitative Data: Dilution & Storage Tables

Table 1: Mass-to-Volume Reconstitution Guide (Hydrochloride Salt, MW = 289.55 g/mol )

| Target Concentration | Mass of Compound | Volume of Anhydrous DMSO |

| 5 mM | 1.45 mg | 1.0 mL |

| 10 mM | 2.90 mg | 1.0 mL |

| 20 mM | 5.79 mg | 1.0 mL |

Table 2: Serial Dilution Strategy (Maintaining 0.1% Final DMSO)

| Desired Final Assay Conc. | 1000X Intermediate Stock (in DMSO) | Volume of 1000X Stock | Volume of Culture Media | Final DMSO Concentration |

| 10 µM | 10 mM | 1.0 µL | 999 µL | 0.1% |

| 5 µM | 5 mM | 1.0 µL | 999 µL | 0.1% |

| 1 µM | 1 mM | 1.0 µL | 999 µL | 0.1% |

| 100 nM | 100 µM | 1.0 µL | 999 µL | 0.1% |

References

- EvitaChem. "Building Blocks P13753 | (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride." EvitaChem.

- NextSDS. "2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE — Chemical Substance Information." NextSDS.

- Benchchem. "DMSO Toxicity in Cell Culture and Troubleshooting Guide." Benchchem.

Sources

Strategic Applications of 2-(3-Bromophenyl)oxazol-4-yl-methanamine in Advanced Medicinal Chemistry

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Scientists Compound Designator: 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine (CAS: 1187933-53-4)

Executive Summary & Structural Rationale

In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of late-stage lead optimization. 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine has emerged as a privileged scaffold in the synthesis of kinase inhibitors, phosphodiesterase (PDE) modulators, and Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I emphasize this molecule's utility not just for its structural features, but for its orthogonal reactivity . The molecule possesses two distinct chemical handles that can be addressed sequentially without protecting group manipulations:

-

The Aliphatic Primary Amine: A highly nucleophilic center primed for Amidation, Reductive Amination, or Nucleophilic Aromatic Substitution (SNAr).

-

The 3-Bromophenyl Moiety: An electrophilic handle reserved for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The inclusion of the central oxazole ring is a deliberate bioisosteric choice. Compared to a standard phenyl or thiazole ring, the oxazole acts as a rigid, planar hydrogen-bond acceptor that lowers the overall lipophilicity (LogP) of the resulting drug candidate, thereby improving aqueous solubility and metabolic stability[1].

Quantitative Physicochemical Data

To understand the causality behind its selection in library design, we must analyze its baseline metrics. The table below summarizes the quantitative data that makes this building block highly favorable under Lipinski's Rule of Five.

| Parameter | Value / Characteristic | Medicinal Chemistry Rationale |

| Molecular Weight | 253.10 g/mol (Free base) | Leaves a massive "budget" (<250 Da) for further elaboration before hitting the 500 Da limit for oral bioavailability. |

| Calculated LogP | ~2.4 | The oxazole nitrogen significantly lowers lipophilicity compared to a biphenyl system, preventing non-specific protein binding. |

| Amine pKa | ~8.8 | The methylene spacer completely isolates the amine from the oxazole's aromatic system, ensuring robust nucleophilicity. |

| Topological Polar Surface Area | 52.0 Ų | Optimal for membrane permeability; allows ample room for the addition of further H-bond donors/acceptors in the final drug. |

| Bromine Isotope Ratio | 50.69% ⁷⁹Br / 49.31% ⁸¹Br | Provides a distinct 1:1 M/M+2 mass spectrometry signature, acting as an internal validation tool during Step 1 functionalization. |

Orthogonal Workflow: From Scaffold to Clinical Candidate

The true power of this building block lies in its sequential functionalization. By exploiting the vast difference in activation energy between SNAr at the amine and Pd-insertion at the aryl bromide, chemists can build complex architectures rapidly.

Orthogonal reactivity workflow of 2-(3-Bromophenyl)oxazol-4-yl-methanamine in drug discovery.

Application A: Synthesis of USP1 and PDE4 Inhibitors

Recent patent literature highlights the use of this scaffold in the synthesis of Ubiquitin Specific Peptidase 1 (USP1) inhibitors for oncology[2]. The primary amine is reacted via SNAr with a heteroaryl chloride (such as a 2,4-dichloro-pyrimidine core). The 3-bromo position is strategically chosen over the 4-bromo isomer because meta-substitution projects subsequent cross-coupled moieties directly into the solvent-exposed region of the enzyme's binding pocket, avoiding steric clashes with the hinge-binding region.

Application B: Targeted Protein Degradation (PROTACs)

In the realm of targeted degradation, particularly for Bromodomain-containing protein 4 (BRD4), the oxazole-amine acts as the target-binding warhead [3]. The 3-bromo handle serves as the perfect "exit vector" for attaching a PEG-linker via Sonogashira or Suzuki coupling, which is then connected to an E3 ligase ligand (e.g., Cereblon or VHL).

Mechanism of PROTAC ternary complex formation utilizing the 3-bromo exit vector.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to Step 2 without confirming the diagnostic analytical markers in Step 1.

Protocol 1: SNAr Coupling of the Methylamine (Step 1)

Objective: Couple the primary amine to a pyrimidine core without triggering premature debromination.

Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. As the SNAr reaction proceeds, HCl is generated. Without DIPEA, the unreacted oxazole-methylamine (pKa ~8.8) would become protonated, instantly killing its nucleophilicity and stalling the reaction at 50% conversion.

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(3-Bromophenyl)oxazol-4-yl-methanamine hydrochloride (1.0 eq, 2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

-

Base Addition: Add DIPEA (3.0 eq, 6.0 mmol) dropwise. Stir for 10 minutes at room temperature to ensure complete liberation of the free base.

-

Electrophile Addition: Add the heteroaryl chloride (e.g., 2,4-dichloro-N-methylpyrimidin-5-amine) (1.1 eq, 2.2 mmol).

-

Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 16 hours.

-

Workup: Cool to room temperature, dilute with H₂O (30 mL), and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Self-Validation Check (Critical): Analyze the crude residue via LC-MS.

-

Pass Criteria: You MUST observe a 1:1 isotopic doublet (M and M+2 peaks separated by 2 m/z units) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fail Criteria: If the doublet is absent and replaced by a single M-79 peak, premature protodehalogenation has occurred. Discard the batch.

-

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (Step 2)

Objective: Utilize the 3-bromo handle to install a functionalized aryl/alkyl group or a PROTAC PEG-linker.

Mechanistic Causality: We utilize Pd(dppf)Cl₂ as the catalyst. The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large "bite angle" (99°). This specific geometry forces the palladium center into a conformation that heavily accelerates the reductive elimination step, which is notoriously rate-limiting when coupling sterically encumbered meta-substituted oxazole derivatives.

-

Reagent Assembly: To a microwave vial, add the brominated intermediate from Protocol 1 (1.0 eq, 0.5 mmol), the desired boronic acid/pinacol ester (1.5 eq, 0.75 mmol), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

-

Solvent & Base: Add 1,4-Dioxane (4 mL) and 2M aqueous K₂CO₃ (1 mL).

-

Degassing (Crucial): Oxygen is fatal to the Pd(0) catalytic cycle. Sparge the biphasic mixture with Argon gas for a minimum of 10 minutes using a submerged needle. Seal the vial immediately.

-

Reaction: Heat the mixture in a microwave synthesizer at 110°C for 45 minutes (or conventional heating at 100°C for 4 hours).

-

Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

-

Final Validation: Confirm product identity via high-resolution mass spectrometry (HRMS) and ¹H-NMR. The disappearance of the characteristic SNAr Singulet/Doublet pattern of the 3-bromo ring in favor of a complex multiplet (indicating successful biaryl formation) confirms success.

References

- Otsuka Pharmaceutical Co Ltd. "Oxazole compound and pharmaceutical composition." U.S. Patent 8,637,559 B2, issued January 28, 2014.

- Arvinas Operations Inc. "Compounds and methods for the targeted degradation of bromodomain-containing proteins." U.S. Patent 11,554,171 B2, issued January 17, 2023.

- Ksq Therapeutics, Inc. "Purine derivatives as anticancer agents." U.S. Patent Application Publication 2024/0059689 A1, published February 22, 2024.

Sources

- 1. US8637559B2 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]

- 2. US20240059689A1 - Purine derivatives as anticancer agents - Google Patents [patents.google.com]

- 3. US11554171B2 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

Application Note: In Vivo Evaluation Protocols for CNS-Penetrant NK-1 Receptor Antagonists Utilizing the 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine Scaffold

Executive Summary & Scientific Rationale

2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine (CAS 1187933-53-4) is a highly privileged synthetic building block utilized extensively in the development of targeted neurokinin-1 (NK-1) receptor antagonists and COX-2 inhibitors. In drug design, this specific scaffold provides a triad of structural advantages:

-

The 3-Bromophenyl Group: Acts as a lipophilic anchor that deeply penetrates the hydrophobic pocket of the NK-1 receptor.

-

The Oxazole Ring: Provides conformational rigidity and acts as a critical hydrogen-bond acceptor.

-

The Methylamine Moiety: Serves as a versatile synthetic vector for attaching diverse heterocycles (such as triazoles or imidazoles) to optimize pharmacokinetic (PK) properties.

This application note details the in vivo assay protocols required to evaluate the PK brain penetrance and pharmacodynamic (PD) efficacy of drug candidates derived from this specific building block[1].

The Causality Behind the Gerbil Model

A critical failure point in NK-1 receptor drug development is improper species selection. Standard rodent models (rats and mice) are inappropriate for evaluating non-peptide NK-1 antagonists because their NK-1 receptors possess specific amino acid substitutions in the binding site, drastically reducing the binding affinity of human-targeted antagonists. Conversely, the Mongolian gerbil (Meriones unguiculatus) possesses an NK-1 receptor with a pharmacological profile that closely mirrors the human receptor ()[2]. Therefore, the gerbil foot-tapping assay is the gold-standard in vivo model for validating the central target engagement of these compounds.

Protocol 1: Pharmacokinetic (PK) Profiling & Blood-Brain Barrier Penetration

Before conducting behavioral assays, it is imperative to validate that the 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine-derived (BOM-derived) compound successfully crosses the blood-brain barrier (BBB).

Self-Validating System Design: This protocol mandates the co-administration of a known CNS-penetrant reference standard (e.g., CP-99,994) to validate the extraction efficiency and LC-MS/MS detection limits.

Step-by-Step Methodology

-

Animal Preparation: Fast male Mongolian gerbils (60–80 g) overnight prior to dosing, allowing free access to water to establish a uniform metabolic baseline.

-

Dosing: Administer the BOM-derived test compound either intravenously (IV, 1 mg/kg formulated in 5% DMSO/95% saline) or orally (PO, 10 mg/kg formulated in 0.5% methylcellulose).

-

Sampling Time-Course: At 0.25, 0.5, 1, 2, 4, and 8 hours post-dose, euthanize animals (n=3 per time point) via CO₂ asphyxiation.

-

Tissue Collection: Immediately collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the brain with ice-cold saline via the left ventricle to remove residual intravascular blood, then rapidly excise the whole brain.

-

Sample Processing: Centrifuge blood at 3000 × g for 10 minutes at 4°C to isolate plasma. Homogenize the brain tissue in 3 volumes of LC-MS grade water.

-

Bioanalysis: Extract compounds using protein precipitation (acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS to calculate the Brain-to-Plasma ( Kp ) ratio.

-

Causality Note: A Kp>0.3 indicates sufficient CNS penetrance to justify moving the candidate into in vivo efficacy testing.

-

Protocol 2: In Vivo Efficacy via the Gerbil Foot-Tapping Assay

Central administration of an NK-1 agonist induces a stereotyped, fear-related rhythmic hind paw tapping response in gerbils. BOM-derived antagonists must demonstrate the ability to competitively inhibit this behavior ()[3].

Self-Validating System Design:

-

Negative Control: Vehicle (PO) + Agonist (ICV) to establish the baseline maximum tapping response.

-

Positive Control: Aprepitant (PO) + Agonist (ICV) to validate assay sensitivity and baseline suppression.

Step-by-Step Methodology

-

Pre-treatment (Antagonist Dosing): Administer the BOM-derived test compound (0.1, 1.0, and 10 mg/kg) or vehicle orally to conscious gerbils (n=6–8 per group) 60 minutes prior to the agonist challenge.

-

Surgical Preparation: Anesthetize the gerbils using isoflurane (2-3% in O₂). Mount the animal in a stereotaxic frame.

-

Agonist Challenge: Make a small midline incision to expose the skull. Using a Hamilton syringe, inject the selective NK-1 receptor agonist GR73632 (10 pmol in 5 µL of artificial cerebrospinal fluid) directly into the lateral cerebral ventricle (ICV).

-

Stereotaxic Coordinates: 1.0 mm lateral to bregma, 4.5 mm deep.

-

-

Behavioral Observation: Immediately return the gerbil to a transparent, sound-attenuated observation cage. Record the duration and frequency of rhythmic hind foot tapping for exactly 60 minutes using automated video tracking software or blinded manual scoring.

-

Data Analysis: Calculate the percentage inhibition of foot tapping compared to the vehicle-treated control group to determine the ED50 (Effective Dose 50%).

Quantitative Data Summary

The table below summarizes the expected PK and PD profiles of a highly optimized BOM-derived antagonist compared to industry standards.

| Compound Class | Brain-to-Plasma Ratio ( Kp ) | IC₅₀ (In Vitro Binding, nM) | ED₅₀ (Foot-Tapping Inhibition, mg/kg) |

| BOM-Derived Lead Candidate | 1.25 | 0.8 | 0.45 |

| Aprepitant (Clinical Standard) | 0.90 | 0.1 | 0.18 |

| CP-99,994 (Research Standard) | 0.75 | 0.5 | 0.85 |

Mechanistic Pathway & Workflow Visualization

Mechanism of action: BOM-derived antagonists block NK-1 receptor signaling to prevent foot-tapping.

References

- Source: Google Patents (WO2003091226A1)

-

In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists Source: European Journal of Pharmacology (Rupniak et al., 1997) URL:[Link]

-

Chromodacryorrhea and repetitive hind paw tapping: models of peripheral and central tachykinin NK1 receptor activation in gerbils Source: European Journal of Pharmacology (Bristow & Young, 1994) URL:[Link]

Sources

Advanced Conjugation Protocols for 2-(3-Bromophenyl)oxazol-4-yl-methanamine Derivatives

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Scaffold Focus: 2-(3-Bromophenyl)oxazol-4-yl-methanamine (CAS: 1187933-53-4)[1]

Executive Summary & Strategic Rationale

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its metabolic stability and hydrogen-bond acceptor capabilities in targets ranging from PDE4 inhibitors to kinase modulators[2]. The specific building block 2-(3-Bromophenyl)oxazol-4-yl-methanamine offers a highly versatile, dual-vector platform for drug discovery and bioconjugation.

-

The Primary Aliphatic Amine (-CH₂NH₂): A hard, highly reactive nucleophile.

-

The Aryl Bromide (-ArBr): A soft electrophile primed for transition-metal-catalyzed cross-coupling.

The Causality of Reaction Sequencing

Attempting a palladium- or copper-catalyzed cross-coupling on the aryl bromide before securing the primary amine will lead to catastrophic reaction failure. Free primary amines strongly coordinate to transition metals (Pd/Cu), poisoning the catalyst. Furthermore, the free amine can undergo competitive, unintended Buchwald-Hartwig intramolecular or intermolecular amination[3].

The self-validating solution: Always conjugate the primary amine first via amidation or reductive amination. This neutralizes the amine's nucleophilicity and acts as an inherent protecting group, rendering the intermediate perfectly compatible with downstream Suzuki-Miyaura or Sonogashira couplings.

Caption: Orthogonal conjugation workflow targeting the amine and aryl bromide vectors sequentially.

Quantitative Data: Conjugation Parameter Optimization

The following table summarizes the optimized reaction parameters for functionalizing both vectors of the scaffold, derived from high-throughput screening principles in DNA-encoded library (DEL) synthesis and traditional medicinal chemistry[4].

| Reaction Step | Reagent System | Target Vector | Avg. Yield | Chemoselectivity & Mechanistic Notes |

| Amide Coupling | HATU, DIPEA, DMF | Primary Amine | >90% | Superior kinetics; leaves Ar-Br completely intact. |

| Amide Coupling | EDC, NHS, DCM | Primary Amine | 75-85% | Good for aqueous-sensitive payloads; Ar-Br intact. |

| Cross-Coupling | Pd(dppf)Cl₂, K₂CO₃ | Aryl Bromide | 80-95% | Requires prior amine acylation. High turnover number. |

| Cross-Coupling | CuI, Diamine Ligand | Aryl Bromide | 60-75% | Cost-effective alternative, but sensitive to sterics. |

Protocol 1: Primary Amine Conjugation (Amide Bond Formation)

This protocol utilizes HATU, the gold standard for primary amine acylation due to its rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole active ester[4].

Note: The scaffold is frequently supplied as a hydrochloride salt (M.W. 289.55 g/mol )[1]. The protocol accounts for the extra equivalent of base required to liberate the free amine.

Materials Required

-

2-(3-Bromophenyl)oxazol-4-yl-methanamine HCl (1.0 eq)

-

Carboxylic Acid Payload (e.g., PROTAC linker, fluorophore) (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

-

Pre-activation: In an oven-dried vial purged with N₂, dissolve the Carboxylic Acid Payload (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (1.0 eq) to the mixture. Stir at room temperature for 10 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.

-

Scaffold Introduction: In a separate vial, suspend the 2-(3-Bromophenyl)oxazol-4-yl-methanamine HCl (1.0 eq) in DMF and add DIPEA (2.0 eq) to liberate the free base.

-

Conjugation: Transfer the free base solution dropwise into the pre-activated acid mixture. Stir at 25°C for 1–2 hours.

-

In-Process Quality Control (QC): Quench a 1 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS. Self-Validation: The reaction is complete when the scaffold mass (M+H = 253.1 / 255.1 for the free base isotopic pattern) is fully consumed.

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Aryl Bromide Functionalization (Suzuki-Miyaura)

With the primary amine safely masked as an amide, the aryl bromide is now unlocked for palladium-catalyzed C-C bond formation. We utilize Pd(dppf)Cl₂, which provides excellent stability and minimizes dehalogenation side-reactions on electron-neutral aryl bromides[3].

Materials Required

-

N-Acylated Oxazole Intermediate (from Protocol 1) (1.0 eq)

-

Aryl or Heteroaryl Boronic Acid/Pinacol Ester (1.5 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq / 5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 eq, 2.0 M aqueous solution)

-

1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Preparation: Charge a microwave vial or Schlenk tube with the N-Acylated Intermediate (1.0 eq), Boronic Acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane to achieve a 0.1 M concentration. The presence of oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) state. Sparge the solution with Argon for 10 minutes.

-

Base Addition: Add the 2.0 M aqueous K₂CO₃ (3.0 eq). Sparge for an additional 2 minutes. Seal the vial tightly.

-

Thermal Activation: Heat the reaction to 90°C in an oil bath or heating block for 8–12 hours.

-

In-Process QC: Analyze via LC-MS. Look for the disappearance of the characteristic 1:1 bromine isotope doublet of the starting material.

-

Workup & Purification: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove palladium black, and wash with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography or preparative HPLC.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling on the aryl bromide intermediate.

References

- EvitaChem.Building Blocks P13753: (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride.

- Google Patents.US10588893B2 - Ointment containing an oxazole compound. (Details the synthesis and application of functionalized oxazole derivatives in medicinal chemistry).

- National Institutes of Health (NIH).DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. (Provides authoritative grounding on the high yield and chemoselectivity of HATU-mediated primary amine conjugations).

- American Chemical Society (ACS).Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. (Discusses the reactivity of aryl bromides and the necessity of protecting primary amines during transition-metal catalysis).

Sources

Using 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine as a chemical probe in biochemical assays

Application Note: Utilizing 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine as a Fragment-Based Chemical Probe in Biochemical Assays

Introduction & Chemical Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging biological targets[1]. Unlike traditional high-throughput screening (HTS) which utilizes large, complex molecules, FBDD screens low-molecular-weight libraries (typically <300 Da) to identify highly efficient, albeit weak, binding interactions[2].

2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine (CAS: 1187933-53-4) is an exemplary fragment probe designed for biophysical screening cascades. As a Senior Application Scientist, I emphasize that the selection of this specific chemical architecture is driven by precise mechanistic causality to maximize both screening reliability and downstream medicinal chemistry optimization:

-

The Oxazole Core: Acts as a rigid, metabolically stable bioisostere for amides and provides a reliable hydrogen-bond acceptor (the nitrogen atom) to interact with target protein backbones.

-

The 3-Bromophenyl Motif: The bromine atom serves a dual purpose. First, it provides a heavy-atom effect crucial for X-ray crystallography; its anomalous scattering properties drastically simplify phase determination and the identification of the fragment's exact binding site[3]. Second, it acts as a highly reactive synthetic handle for late-stage diversification (e.g., Suzuki-Miyaura or Sonogashira cross-coupling) during fragment growing.

-

The Primary Methylamine: Protonated at physiological pH, this moiety provides a strong hydrogen-bond donor and electrostatic anchor. It also serves as a solvent-exposed vector for rapid amide coupling during the hit-to-lead phase.

Fragment Screening Workflow

Fragment-based screening cascade utilizing the bromophenyl-oxazole probe.

Biochemical Assay Protocols

Because fragment probes bind weakly (typically in the high micromolar to millimolar range), they must be screened at high concentrations (1–5 mM). This requires assays to tolerate elevated DMSO levels (up to 5%). The following protocols are designed as self-validating systems to eliminate false positives caused by solvent mismatch or compound aggregation.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) is the preferred primary screen due to its high throughput, low protein consumption, and label-free nature regarding the target protein[4]. It measures the thermodynamic stabilization of the protein fold upon fragment binding[2].

Materials: Target protein (1-5 µM), SYPRO™ Orange dye (5000x in DMSO), 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine (100 mM stock in 100% DMSO), Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl). Step-by-Step Methodology:

-

Buffer Preparation: Prepare the assay buffer. Expert Insight: Avoid DTT or heavy metals if they are known to interfere with the target stability or quench the fluorophore.

-

Dye-Protein Master Mix: Dilute SYPRO Orange to 5x and the target protein to 2 µM in the assay buffer.

-

Compound Plating: Dispense 1 µL of the 100 mM fragment stock into a 96-well or 384-well PCR plate.

-

Reaction Assembly: Add 19 µL of the Dye-Protein Master Mix to the compound wells. The final fragment concentration is 5 mM, with 5% final DMSO.

-

Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run a melt curve from 25°C to 95°C at a ramp rate of 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

-

Self-Validation System:

-

System Control: Include wells with 5% DMSO only (negative control) and a known high-affinity ligand (positive control).

-

Data Integrity Check: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the run. If the initial baseline fluorescence at 25°C in the fragment well is >20% higher than the DMSO control, the fragment is either intrinsically fluorescent or inducing immediate target aggregation. Such hits must be flagged and triaged to orthogonal SPR screening.

-

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data and is exquisitely sensitive to the weak, transient interactions (high koff ) typical of fragment binding[5].

Materials: Biacore™ system, CM5 Sensor Chip, Amine coupling kit (EDC/NHS), 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine, Running Buffer (e.g., PBS-P+ with 5% DMSO). Step-by-Step Methodology:

-

Target Immobilization: Activate the CM5 chip using EDC/NHS. Inject the target protein (diluted in 10 mM Sodium Acetate, pH strictly below the protein's pI) to achieve a high immobilization level (typically 3000–5000 RU) required for low-molecular-weight analytes[6]. Quench with 1 M Ethanolamine.

-

Solvent Correction Calibration: Expert Insight: Because 5% DMSO generates a massive bulk refractive index signal, slight mismatches between the sample and running buffer will cause false positives or negatives[7]. Run a 4-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) to build a robust solvent correction model prior to analyte injection.

-

Analyte Preparation: Prepare a concentration series of the fragment probe (e.g., 62.5 µM, 125 µM, 250 µM, 500 µM, 1 mM, 2 mM) in the exact running buffer used for the system.

-

Kinetic Injection: Inject the fragment series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 60 seconds.

-

Self-Validation System:

-

Reference Subtraction: The data must be double-referenced (subtracting the reference flow cell and a blank buffer injection).

-

Quality Control: If the binding response on the reference cell exceeds 20% of the active cell, the primary amine of the probe is likely causing non-specific electrostatic interactions with the dextran matrix. Causality-driven fix: Increase the NaCl concentration in the running buffer to 200-250 mM to shield these electrostatic interactions.

-

Data Presentation & Interpretation

The following table summarizes the expected quantitative parameters when evaluating 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine in the described biochemical assays.

| Parameter | Typical Value for Fragment Probe | Interpretation & Next Steps |

| Molecular Weight | 253.10 g/mol | Ideal for FBDD (<300 Da). Allows ample room for synthetic growth without violating Lipinski's Rule of 5. |

| Heavy Atom Count | 13 | Optimal size for sampling deep sub-pockets. The bromine atom ensures strong anomalous dispersion for X-ray phasing. |

| ΔTm (DSF) | +0.5°C to +3.0°C | A shift ≥ 0.5°C indicates thermodynamic target stabilization. Proceed to SPR for orthogonal kinetic validation. |

| KD (SPR) | 100 µM – 2 mM | Typical weak affinity for fragments. Square-shape sensograms (rapid on/off rates) are expected and indicate true 1:1 binding. |

| Ligand Efficiency (LE) | > 0.3 kcal/mol/HA | Indicates highly efficient binding per heavy atom. Validates the fragment as a high-quality starting point for hit-to-lead optimization. |

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]

- 4. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

How to improve the aqueous solubility of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the physicochemical hurdles associated with 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine .

This compound presents a classic drug delivery challenge: it possesses a highly lipophilic, rigid aromatic core (the bromophenyl and oxazole rings) that drives high crystal lattice energy, coupled with a basic primary amine (methylamine). Below, you will find diagnostic workflows, FAQs, and self-validating protocols to successfully formulate this compound for both in vitro and in vivo applications.

Diagnostic Overview & Triage

Before altering the compound, it is critical to align your solubilization strategy with your downstream assay requirements.

Workflow for selecting the optimal solubilization strategy based on downstream applications.

Frequently Asked Questions (FAQs)

Q: Why does 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine immediately precipitate when added to my physiological buffer (pH 7.4)? A: The precipitation is driven by a structural dichotomy. The 3-bromophenyl and oxazole moieties create a highly planar, lipophilic core. This results in a high crystal lattice energy and exceptionally low intrinsic aqueous solubility ( S0 ). While the methylamine group is basic, at physiological pH (7.4), the solubility product ( Ksp ) of the endogenous salt (e.g., chloride from PBS) is rapidly exceeded, forcing the compound out of solution.

Q: Can I just dissolve it in DMSO for my cell-based assays? A: Yes, but with strict kinetic limitations. You can create a concentrated stock in 100% DMSO, but when you dilute it into aqueous media, you trigger a "solvent shift." The compound will experience local supersaturation and may crash out as invisible colloidal aggregates. You must keep the final DMSO concentration below 0.5% v/v to avoid cytotoxicity and use the self-validating DLS check (detailed below) to ensure true dissolution.

Q: What is the best approach for high-concentration in vivo animal dosing? A: Salt formation is the most common and effective method of increasing solubility and dissolution rates of basic drugs[1]. By converting the free base to a mesylate or hydrochloride salt, you lower the pH of maximum solubility ( pHmax ) and introduce a hydrophilic counterion, which disrupts the crystal lattice. Ammonium salts are also thermally more stable than their "free base" conjugates[2]. If salt formation causes tissue irritation, Cyclodextrin complexation is your secondary route[3].

Quantitative Comparison of Solubilization Strategies

The table below summarizes the expected behavior of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine across different formulation states. (Note: Solubility values are representative estimates based on the physicochemical properties of bromophenyl-oxazole-amine derivatives).

| Formulation State | Expected Aqueous Solubility (pH 7.4) | Solubilization Mechanism | Recommended Use Case |

| Free Base (Neutral) | < 0.01 mg/mL | N/A (High crystal lattice energy) | Organic synthesis, solid-state storage |

| HCl Salt | ~ 2.5 mg/mL | Ionization (Lowering of pHmax ) | General in vivo dosing (IV, PO) |

| Mesylate Salt | ~ 8.0 mg/mL | Ionization + Avoidance of common ion effect | High-dose in vivo studies |

| HP- β -CD Complex (1:2) | ~ 15.0 mg/mL | Hydrophobic cavity encapsulation | Ocular, parenteral, or sensitive tissues |

Troubleshooting Guides & Step-by-Step Methodologies

Protocol 1: Cosolvent Dilution (For In Vitro Assays)

The Causality: Rapidly introducing a DMSO stock into an aqueous buffer causes the hydrophobic bromophenyl group to self-associate to minimize contact with water, forming nano-precipitates. Warming the buffer increases the kinetic solubility threshold, delaying this nucleation.

-

Prepare a 10 mM stock of the free base in 100% anhydrous DMSO.

-

Warm the target aqueous assay buffer (e.g., PBS or DMEM) to 37°C.

-

Place the buffer on a vortex mixer at medium speed.

-

Add the DMSO stock dropwise directly into the vortex to prevent localized supersaturation.

-

Self-Validating System: Before applying to cells, measure the absorbance of the final solution at 600 nm (UV-Vis) or analyze via Dynamic Light Scattering (DLS). If the baseline absorbance is >0.05, colloidal nano-precipitation has occurred. You must either decrease the final drug concentration or add a surfactant (e.g., 0.1% Tween-80).

Protocol 2: Mesylate Salt Formation (For In Vivo Dosing)

The Causality: Why use Methanesulfonic acid (Mesylate) over Hydrochloric acid (HCl)? Chloride salts of highly lipophilic amines often suffer from the "common ion effect" when introduced to physiological buffers (which are rich in NaCl), severely depressing their solubility[1]. Mesylate salts bypass this issue, offering superior thermodynamic solubility.

-

Dissolve 1.0 molar equivalent of the free base in a minimal volume of a volatile organic solvent (e.g., Tetrahydrofuran or Ethanol) under gentle stirring.

-

Slowly add 1.05 molar equivalents of Methanesulfonic acid.

-

Stir the mixture at room temperature for 2 hours. A precipitate (the salt) should begin to form.

-

If precipitation is poor, add an anti-solvent (e.g., cold diethyl ether) dropwise until turbidity is observed.

-

Filter the precipitate under vacuum and dry in a desiccator overnight.

-

Self-Validating System: Run Differential Scanning Calorimetry (DSC). A true salt will exhibit a single, sharp melting endotherm distinct from both the free base and the acid. Additionally, a 1% aqueous solution of the resulting powder should yield a mildly acidic pH (pH 3–5).

Protocol 3: HP- β -Cyclodextrin Complexation (Kneading Method)

The Causality: If salt formation is not viable, encapsulating the lipophilic bromophenyl-oxazole moiety inside the hydrophobic cavity of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) shields it from water. This microencapsulation process modifies key properties of the included drugs, dramatically improving the bioavailability of poorly soluble compounds[3]. The kneading method is a widely used technique that enhances drug-cyclodextrin interaction by forming a homogeneous paste, facilitating molecular encapsulation[4].

Mechanistic workflow of HP-β-CD inclusion complexation via the kneading method.

-

Weigh the free base and HP- β -CD in a 1:2 molar ratio.

-

Triturate the HP- β -CD in a mortar.

-

Add a small volume of a 50/50 (v/v) Water/Ethanol solution to the CD to form a thick, homogeneous paste.

-

Slowly incorporate the drug powder into the paste.

-

Knead continuously for 45 minutes. The mechanical shear forces the hydrophobic drug into the CD cavity[4].

-

Dry the paste in a vacuum oven at 40°C for 24 hours, then pulverize into a fine powder.

-

Self-Validating System: Conduct a Phase Solubility Analysis. Suspend excess complex in water and analyze the supernatant via HPLC. A successful complexation will yield an AL -type curve (linear increase in drug solubility as a function of CD concentration), allowing you to calculate the exact 1:1 stability constant ( K1:1 ).

References

-

[4] Title: Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. Source: International Journal of Scientific Research & Technology. URL: [Link]

-